molecular formula C19H17FN2O2 B2829750 1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898419-12-0

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2829750
CAS No.: 898419-12-0
M. Wt: 324.355
InChI Key: BGHHBDMNISRVQH-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethyl and fluorophenyl groups attached to a pyrazine-2,3-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine-2,3-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the fluorophenyl group: This can be accomplished through nucleophilic substitution reactions using fluorobenzyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with molecular targets through various pathways. The ethyl and fluorophenyl groups play a crucial role in binding to specific sites on target molecules, influencing their activity. The pyrazine-2,3-dione core may also participate in redox reactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with similar compounds such as:

    1-(2-Ethylphenyl)-3-(2-fluorophenyl)urea: Similar in structure but with a urea core instead of pyrazine-2,3-dione.

    1-(2-Fluorophenyl)-3-(2-ethylphenyl)urea: Another similar compound with a different arrangement of functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which differentiate it from other similar compounds.

Properties

IUPAC Name

1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-14-7-4-6-10-17(14)22-12-11-21(18(23)19(22)24)13-15-8-3-5-9-16(15)20/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHHBDMNISRVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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